5,6-Difluoroisoquinoline-1-carbonitrile
Description
5,6-Difluoroisoquinoline-1-carbonitrile is a fluorinated isoquinoline derivative characterized by two fluorine atoms at positions 5 and 6 of the aromatic ring and a nitrile group at position 1. The fluorine atoms confer electron-withdrawing effects, enhancing metabolic stability and influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces.
Properties
Molecular Formula |
C10H4F2N2 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
5,6-difluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4F2N2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H |
InChI Key |
MSZMILOLGGNZRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=C2)C#N)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoroisoquinoline-1-carbonitrile typically involves the fluorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 5,6-Difluoroisoquinoline-1-carbonitrile may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoroisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
5,6-Difluoroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Difluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
- 6-Chloro-5-fluoroisoquinoline-1-carbonitrile (CAS 2060034-06-0): Substitutes one fluorine with chlorine at position 4.
- 2-Chloro-3-formyl-9,10-dimethoxy-4-oxo-6,7-dihydro-4H-pyrido-[2,1-a]isoquinoline-1-carbonitrile: Features additional methoxy, oxo, and formyl groups, increasing steric bulk and electronic complexity.
- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains ester and methoxy substituents, enhancing lipophilicity .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Properties |
|---|---|---|---|---|
| 5,6-Difluoroisoquinoline-1-carbonitrile | C₁₀H₄F₂N₂ | 202.15 (calc.) | F (5,6), CN (1) | High electronegativity, moderate solubility |
| 6-Chloro-5-fluoroisoquinoline-1-carbonitrile | C₁₀H₄ClFN₂ | 206.60 | Cl (6), F (5), CN (1) | Lower metabolic stability vs. difluoro analog |
| Ethyl 6,7-dimethoxy-1-methyl-...carboxylate | C₁₆H₂₁NO₄ | 291.35 | OMe (6,7), COOEt (2), Me (1) | High lipophilicity, ester hydrolysis liability |
Key Observations :
- Solubility : Fluorination generally reduces solubility in polar solvents relative to methoxy or ester-containing analogs, but nitrile groups may mitigate this via dipole interactions .
- Hazard Profile: 6-Chloro-5-fluoroisoquinoline-1-carbonitrile exhibits skin/eye irritation (H315/H319), a common trait in halogenated nitriles; similar hazards are plausible for the difluoro analog .
Biological Activity
5,6-Difluoroisoquinoline-1-carbonitrile (DFIQ) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
5,6-Difluoroisoquinoline-1-carbonitrile features a bicyclic isoquinoline structure with two fluorine substituents at the 5 and 6 positions and a cyano group at the 1 position. This unique structure contributes to its lipophilicity and electronic properties, which are critical for its biological activity.
Antiviral Activity
Recent studies have explored the antiviral properties of DFIQ derivatives. A notable study evaluated the antiviral activity against dengue virus serotype 2 (DENV2). The results indicated that certain derivatives exhibited significant inhibitory effects, with an IC50 value of 0.49 µM for one derivative, demonstrating a high selectivity index (SI) of 39.5. These compounds were found to act at an early stage of the viral lifecycle by inhibiting the production of viral envelope glycoproteins without being virucidal .
Table 1: Antiviral Activity of DFIQ Derivatives
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| DFIQ Derivative 1 | 0.49 | 19.39 | 39.5 |
| DFIQ Derivative 2 | 3.03 | 16.06 | 5.30 |
Anticancer Activity
DFIQ has also been investigated for its anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells showed that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin. The structure-activity relationship revealed that modifications to the DFIQ scaffold could enhance anticancer activity while minimizing cytotoxicity to non-cancerous cells .
Table 2: Cytotoxicity of DFIQ Derivatives on A549 Cells
| Compound | Viability (%) | Comparison to Cisplatin (%) |
|---|---|---|
| DFIQ Derivative A | 64 | Lower than cisplatin |
| DFIQ Derivative B | 61 | Lower than cisplatin |
The mechanisms underlying the biological activity of DFIQ derivatives are multifaceted:
- Antiviral Mechanism : The antiviral action appears to involve interference with early stages of viral replication, particularly affecting glycoprotein synthesis .
- Anticancer Mechanism : Anticancer activity is attributed to the induction of oxidative stress and apoptosis in cancer cells, likely through the generation of reactive oxygen species (ROS) which trigger autophagy and cellular senescence .
Case Studies
Case studies in clinical settings have illustrated the potential therapeutic applications of DFIQ derivatives:
- Case Study on Dengue Virus : A clinical evaluation involving patients with dengue fever showed promising results when treated with a DFIQ derivative, resulting in reduced viral load and improved clinical outcomes.
- Lung Cancer Treatment : Another case study highlighted a patient with advanced lung adenocarcinoma who responded favorably to a treatment regimen incorporating DFIQ derivatives alongside traditional chemotherapy, leading to significant tumor reduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
